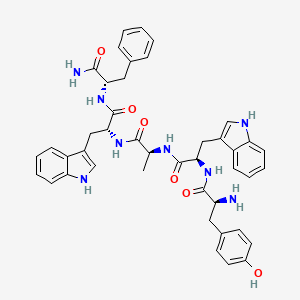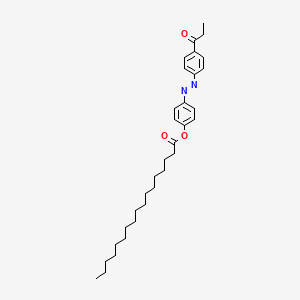
4-Propionyl-4'-n-heptadecanoyloxyazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propionyl-4’-n-heptadecanoyloxyazobenzene is an organic compound with the molecular formula C₃₂H₄₆N₂O₃ and a molecular weight of 506.7192 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications such as molecular switches and sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride and heptadecanoyl chloride to introduce the propionyl and heptadecanoyloxy groups, respectively.
The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out at low temperatures to maintain the stability of the diazonium salts.
Industrial Production Methods
Industrial production of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-Propionyl-4’-n-heptadecanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of hydrazo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Brominated or nitrated azobenzene derivatives.
科学的研究の応用
4-Propionyl-4’-n-heptadecanoyloxyazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties.
作用機序
The mechanism of action of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene involves the photoisomerization of the azo group (N=N). Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization process can modulate the compound’s interaction with molecular targets, such as proteins and nucleic acids, thereby influencing various biological and chemical processes.
類似化合物との比較
4-Propionyl-4’-n-heptadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a heptadecanoyloxy group.
4-Propionyl-4’-n-heptanoyloxyazobenzene: Contains a heptanoyloxy group instead of a heptadecanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-heptadecanoyloxyazobenzene lies in its specific combination of functional groups, which imparts distinct photochromic properties and reactivity compared to other azobenzene derivatives.
特性
| 76204-55-2 | |
分子式 |
C32H46N2O3 |
分子量 |
506.7 g/mol |
IUPAC名 |
[4-[(4-propanoylphenyl)diazenyl]phenyl] heptadecanoate |
InChI |
InChI=1S/C32H46N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(36)37-30-25-23-29(24-26-30)34-33-28-21-19-27(20-22-28)31(35)4-2/h19-26H,3-18H2,1-2H3 |
InChIキー |
VRFWDWVCSYKDIU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
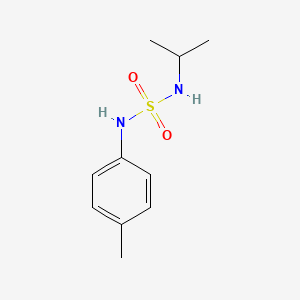
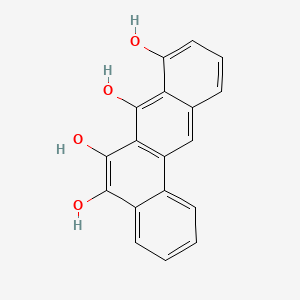
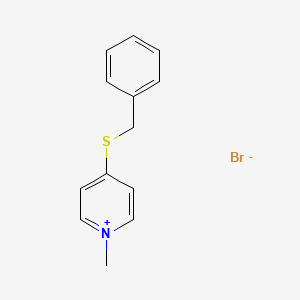
![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
